molecular formula C8H11N3O B1530702 {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine CAS No. 1554237-14-7

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine

Cat. No.: B1530702
CAS No.: 1554237-14-7
M. Wt: 165.19 g/mol
InChI Key: MOYCUIKSRJEKPF-UHFFFAOYSA-N
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Description

{5H,7H,8H-Pyrano[4,3-d]pyrimidin-2-yl}methanamine is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyrimidine core. The pyran ring (oxygen-containing six-membered ring) is fused at the [4,3-d] position of the pyrimidine, with hydrogen atoms occupying the 5H, 7H, and 8H positions.

Pyranopyrimidines are renowned for diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects . This compound’s structural flexibility allows derivatization at multiple positions, making it a scaffold of interest in drug discovery.

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-3-8-10-4-6-5-12-2-1-7(6)11-8/h4H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYCUIKSRJEKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway . Additionally, it can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit enzyme activity by binding to their active sites, preventing substrate access. Furthermore, it can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it may exhibit strong activity, but its stability can decrease, leading to reduced efficacy. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as tumor suppression, without significant toxicity. At high doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects are observed, where a minimum effective dose is required to achieve the desired biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. This compound can also affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Biological Activity

The compound {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine (CAS: 1554237-14-7) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3OC_8H_{11}N_3O with a molecular weight of approximately 165.19 g/mol. The structure features a pyrano-pyrimidine core which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities including:

  • Anticancer Activity : Compounds containing pyrimidine rings have been noted for their ability to inhibit certain kinases involved in cancer progression. For instance, some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Pyrimidine derivatives have also been studied for their effects against bacterial and fungal pathogens. Their ability to interfere with nucleic acid synthesis makes them potential candidates for antimicrobial therapies .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeCompound/AnalogIC50/EC50 Value (µM)Reference
AnticancerPyrimidine derivative0.87 - 12.91
AntimicrobialSimilar pyrimidine analogs0.019 - 0.177
Enzyme InhibitionCDK2 InhibitorsVaries

Case Studies

  • Anticancer Studies : A study explored the anticancer properties of various pyrimidine derivatives, including those similar to this compound. The compounds exhibited significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values showing better efficacy than standard treatments like 5-Fluorouracil (5-FU) .
  • Antimicrobial Activity : Another investigation into pyrimidine-based compounds revealed that certain analogs demonstrated potent activity against Mycobacterium species. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrano[4,3-d]pyrimidine Derivatives
Compound Name Substituents/Modifications Key Properties/Activities References
Target Compound -CH₂NH₂ at C2 Primary amine for H-bonding; versatile derivatization
CB-5083 -Indole-4-carboxamide at C2; benzylamino p97 inhibitor (IC₅₀ = 11 nM); anticancer
2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one -CH₃ at C2; ketone at C4 Reduced basicity; potential kinase inhibition
4-Chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine -Cl at C4; -CH₂Cl at C2 Enhanced lipophilicity; cytotoxic potential

Key Observations :

  • The methanamine group in the target compound contrasts with bulkier substituents (e.g., indole in CB-5083), which enhance target selectivity (e.g., p97 inhibition in CB-5083) .
  • Electron-withdrawing groups (e.g., Cl in ) increase stability but may reduce solubility .
Heteroatom-Substituted Analogs
Compound Name Core Modification Impact on Activity References
4-Methyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-2-amine Sulfur replaces pyran oxygen (thiopyran) Altered electronic properties; potential for unique binding
Pyrido[3,4-d]pyrimidin-4(3H)-ones Nitrogen replaces pyran oxygen Increased basicity; kinase inhibition

Key Observations :

  • Pyrido derivatives (e.g., ) replace oxygen with nitrogen, enhancing interactions with ATP-binding pockets in kinases .

Functional Group Modifications

Amine Derivatives
Compound Name Amine Type/Position Biological Relevance References
Target Compound Primary amine (-CH₂NH₂) at C2 Facilitates protonation at physiological pH; versatile for conjugation
8-((Benzylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Secondary amine (-CH₂-NH-Benzyl) Improved target affinity; anticancer activity
{2-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Methanamine on pyrazolopyrimidine Selectivity for CNS targets due to lipophilicity

Key Observations :

  • Secondary amines (e.g., benzylamino in ) often enhance binding affinity through hydrophobic interactions .
  • Methanamine in the target compound offers a synthetic handle for further derivatization (e.g., acylations, Schiff base formations) .
Anticancer Activity
  • CB-5083 (): Demonstrates potent p97 inhibition (IC₅₀ = 11 nM), disrupting protein homeostasis in cancer cells. Its indole-carboxamide group is critical for ATPase domain binding .
  • The primary amine may allow conjugation to warheads (e.g., PROTACs) for targeted degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 2
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine

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